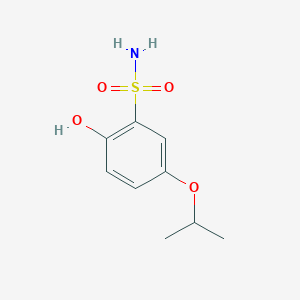![molecular formula C11H13NO2 B14854995 5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine CAS No. 886762-78-3](/img/structure/B14854995.png)
5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them highly reactive and versatile in chemical reactions . This compound is notable for its unique structure, which includes a tetrahydronaphthalene ring fused with a dioxole ring, and an amine group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amine derivatives.
Scientific Research Applications
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with similar reactivity but a much simpler structure.
Aniline (C₆H₅NH₂): An aromatic amine with a benzene ring, used in the production of dyes and polymers.
Piperidine (C₅H₁₁N): A cyclic amine with applications in pharmaceuticals and organic synthesis .
Uniqueness
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is unique due to its fused ring structure, which imparts specific chemical and physical properties
Properties
CAS No. |
886762-78-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5,9H,1-3,6,12H2 |
InChI Key |
OWNMMZHBHIHGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC3=C(C=C2C1)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)










